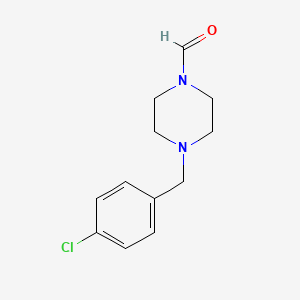
N-(3,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as DMTU, is a chemical compound that has been extensively studied in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant properties and has been used in various laboratory experiments to investigate its potential therapeutic applications.
Mecanismo De Acción
DMTU exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. The compound has been shown to increase the levels of endogenous antioxidants, such as glutathione, and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
DMTU has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, DMTU has been shown to possess anti-inflammatory and anti-apoptotic effects. The compound has also been shown to modulate calcium homeostasis and inhibit the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMTU in laboratory experiments is its relatively low toxicity. The compound has been shown to have a high LD50, indicating that it is relatively safe to handle. Additionally, DMTU is stable under a wide range of conditions, making it easy to work with. One limitation of using DMTU in laboratory experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on DMTU. One potential area of investigation is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies could investigate the compound's potential use as an anti-inflammatory agent or as a modulator of calcium homeostasis. Finally, research could be conducted to investigate the potential of DMTU as a therapeutic agent in other disease states, such as cardiovascular disease or cancer.
Conclusion:
In conclusion, DMTU is a thiourea derivative that has been extensively studied in scientific research. The compound possesses antioxidant properties and has been investigated for its potential therapeutic applications in a variety of disease states. While there are limitations to using DMTU in laboratory experiments, its relatively low toxicity and stability make it a promising compound for further investigation. Future research on DMTU could yield valuable insights into its therapeutic potential and contribute to the development of novel treatments for a variety of diseases.
Métodos De Síntesis
DMTU can be synthesized through the reaction of 3,4-dimethoxyaniline and 2-ethoxybenzoyl isothiocyanate. The reaction occurs in the presence of a base, such as sodium hydroxide, and yields DMTU as a white crystalline solid.
Aplicaciones Científicas De Investigación
DMTU has been used in numerous scientific studies to investigate its potential therapeutic applications. One area of research where DMTU has shown promise is in the field of neuroprotection. Studies have shown that DMTU possesses neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-14-8-6-5-7-13(14)19-17(23)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQONKKNJYJDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)

![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)


![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)

